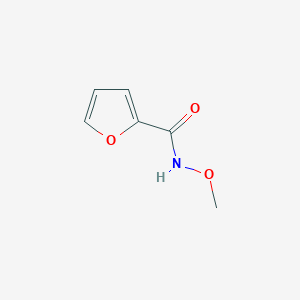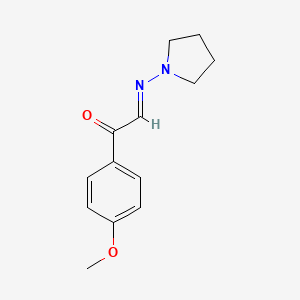
4'-Methoxy-2-(1-pyrrolidinylimino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE is an organic compound that features a methoxyphenyl group and a pyrrolidinyl group linked through an iminoethanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired iminoethanone linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)PROPANE
- 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)BUTANE
Uniqueness: 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE is unique due to its specific iminoethanone linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
25555-21-9 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(2E)-1-(4-methoxyphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-6-4-11(5-7-12)13(16)10-14-15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3/b14-10+ |
Clé InChI |
KPCCWMVIFFIQGS-GXDHUFHOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=N/N2CCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=NN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)

![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)](/img/structure/B12893884.png)

![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)


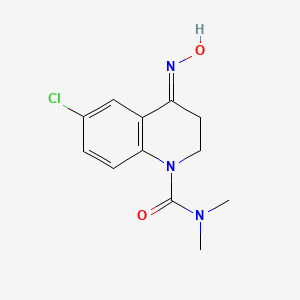
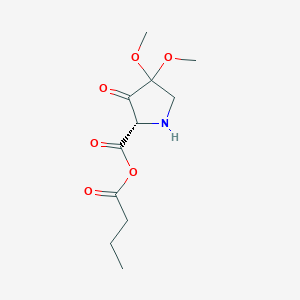

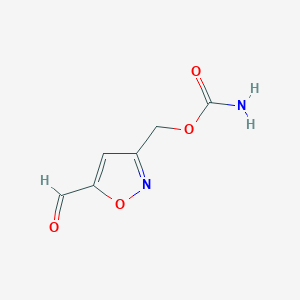
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
